molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8

2-Oxaspiro[5.5]undec-3-en-5-one

Cat. No. B2777986
M. Wt: 166.22
InChI Key: BNOWZTTVMFLETK-UHFFFAOYSA-N
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Description

“2-Oxaspiro[5.5]undec-3-en-5-one” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “2-Oxaspiro[5.5]undec-3-en-5-one” derivatives has been reported in several studies . For instance, “2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one”, which is derived from “1-(2-furyl)cyclohexan-1-ol”, is used in a convenient synthesis of several “1-oxaspiro[5.5]undecane” derivatives .


Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[5.5]undec-3-en-5-one” has been analyzed in various studies . The compound exhibits intriguing conformational and configurational aspects due to the helicity of the spirane skeleton .


Chemical Reactions Analysis

The chemical reactions involving “2-Oxaspiro[5.5]undec-3-en-5-one” have been studied . For example, “5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones” are obtained from reactions between “2-lithiated 2-benzenesulfonyltetrahydropyrans” and "5-hydroxybutenolides" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxaspiro[5.5]undec-3-en-5-one” include a molecular weight of 166.22 and a molecular formula of C10H14O2 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-Oxaspiro[5.5]undec-3-en-5-one and its derivatives have been extensively studied for their applications in organic synthesis. Research demonstrates their utility in the Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations of secondary allylic alcohols, enabling the synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000). Another study used these compounds in reactions with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates, forming various substituted spirocyclic compounds (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).

Application in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-Oxaspiro[5.5]undec-3-en-5-one have been explored for their potential therapeutic applications. For instance, the synthesis of novel spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes has shown significant activity in analgesic assays (Cohen, Banner, & Lopresti, 1978). Additionally, certain spirobicyclic compounds derived from 1-oxaspiro[5.5]undec-3-en-5-one have been identified as potent CCR5 antagonists, useful in the context of HIV-1 inhibition (Yang et al., 2009).

Stereochemistry and Structural Analysis

Research has also focused on the stereochemistry and structural analysis of spiro compounds including 2-Oxaspiro[5.5]undec-3-en-5-one derivatives. For example, the absolute configuration of heliespirone B, a derivative, was determined using X-ray crystallography, contributing to the understanding of its structural properties (Macias & Fronczek, 2007). Such studies are crucial for the development of spirocyclic compounds in various chemical applications.

Safety And Hazards

The safety data sheet for a similar compound, “4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-oxaspiro[5.5]undec-3-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWZTTVMFLETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[5.5]undec-3-en-5-one

Citations

For This Compound
2
Citations
XZ Shu, XY Liu, KG Ji, HQ Xiao… - Chemistry–A European …, 2008 - Wiley Online Library
A novel gold‐catalyzed tandem cyclization/[1,2]‐alkyl migration process of epoxy alkynes to spiropyranones has been discovered. From this process, the construction of adjacent …
K Indukuri, S Bondalapati, S Sultana, AK Saikia - RSC advances, 2012 - pubs.rsc.org
An efficient synthesis of 2,3-dihydro-4-pyranones from epoxides and 3-alkoxycyclobutanones via an intermolecular [4+2] cycloaddition reaction, mediated by boron trifluoride etherate …
Number of citations: 7 pubs.rsc.org

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